Higher Lipophilicity Compared with 1-Bromoazulene and 1-Propylazulene
The calculated octanol–water partition coefficient (LogP) of 1‑bromo‑3‑propylazulene is 4.51, which is substantially higher than that of its closest non‑alkylated brominated analog 1‑bromoazulene (LogP = 3.55) and its non‑brominated precursor 1‑propylazulene (LogP = 3.74) . This 0.96‑log‑unit increase over 1‑bromoazulene translates to approximately a 9‑fold greater partitioning into organic phases, directly impacting membrane permeability and chromatographic retention.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 4.51 (calculated) |
| Comparator Or Baseline | 1‑Bromoazulene: LogP = 3.55; 1‑Propylazulene: LogP = 3.74 |
| Quantified Difference | +0.96 log units vs 1‑bromoazulene; +0.77 log units vs 1‑propylazulene |
| Conditions | In silico calculation; data sourced from ChemSrc and ChemSpider (ACD/LogP algorithm) |
Why This Matters
Higher lipophilicity necessitates adjustment of solvent systems for extraction, chromatography, and formulation; it also signals potentially enhanced membrane penetration, relevant for biological screening procurement.
